N-Monodesmethyl bedaquiline

Antimycobacterial activity Pharmacodynamics MIC determination

Acquire the essential M2 metabolite reference standard for bedaquiline bioanalysis. Substitution with bedaquiline or analogs invalidates data due to distinct ionization efficiencies, 4-6x lower potency, and unique phospholipidosis/cytotoxicity profiles. Mandatory for validated LC-MS/MS quantification in serum, plasma, DBS, breast milk, and tissue. Critical for CYP3A4-mediated DDI assessments and regulatory-compliant impurity analysis for ANDA/DMF submissions. Ensures accuracy in exposure-response and toxicokinetic studies.

Molecular Formula C31H29BrN2O2
Molecular Weight 541.5 g/mol
CAS No. 861709-47-9
Cat. No. B1428624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Monodesmethyl bedaquiline
CAS861709-47-9
Molecular FormulaC31H29BrN2O2
Molecular Weight541.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
InChIInChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
InChIKeyGOBOQBZOZDRXCQ-BVRKHOPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Monodesmethyl Bedaquiline (CAS 861709-47-9) Procurement Guide: Metabolite Reference Standard for Antitubercular Research


N-Monodesmethyl bedaquiline (CAS 861709-47-9), also designated as M2 or N-desmethyl bedaquiline, is the primary oxidative metabolite of the first-in-class diarylquinoline antitubercular agent bedaquiline [1]. Formed predominantly via cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation, this compound exhibits a distinct pharmacological and toxicological profile from its parent drug [2]. It is commercially supplied as a fully characterized analytical reference standard intended for pharmaceutical quality control, bioanalytical method validation, and pharmacokinetic research applications [3].

Why N-Monodesmethyl Bedaquiline Reference Standard Cannot Be Substituted with Parent Bedaquiline or Other Analogs in Analytical Workflows


Direct substitution of N-monodesmethyl bedaquiline with bedaquiline or structurally unrelated analogs in analytical method development, therapeutic drug monitoring, or preclinical toxicology studies will produce systematically invalid data. The metabolite exhibits 4- to 6-fold lower antimycobacterial activity than the parent compound [1], a 5.5-month terminal elimination half-life comparable to bedaquiline that drives prolonged tissue accumulation [2], and distinct cytotoxicity and phospholipidosis induction profiles [3]. LC-MS/MS methods for simultaneous quantification of bedaquiline and M2 require independent calibration curves and isotopically labeled internal standards for each analyte due to differing ionization efficiencies and retention characteristics [4]. Substituting bedaquiline for its desmethyl metabolite in any validated analytical procedure fundamentally compromises accuracy, precision, and regulatory compliance.

Quantitative Differentiation of N-Monodesmethyl Bedaquiline: Head-to-Head Comparative Evidence vs. Parent Bedaquiline and Next-Generation Diarylquinolines


Comparative Antimycobacterial Potency: N-Monodesmethyl Bedaquiline Exhibits 3- to 6-Fold Lower Activity than Parent Bedaquiline

N-Monodesmethyl bedaquiline (M2) demonstrates antimycobacterial activity that is quantitatively 3- to 6-fold lower than that of the parent compound bedaquiline [1]. While bedaquiline inhibits Mycobacterium tuberculosis complex strains with minimal inhibitory concentrations (MIC) ranging from ≤0.008 to 0.25 mg/L [2], the M2 metabolite exhibits proportionally reduced potency. This 3- to 6-fold differential has been consistently reported across authoritative pharmacological databases and regulatory documentation [3]. The reduced antimycobacterial activity of M2 is a primary reason why this metabolite is not considered to contribute significantly to clinical efficacy despite its accumulation in plasma and tissues during bedaquiline therapy [1].

Antimycobacterial activity Pharmacodynamics MIC determination

Comparative Human Pharmacokinetics: N-Monodesmethyl Bedaquiline Systemic Exposure Quantified at 23-31% of Parent Compound with Parallel 5.5-Month Terminal Half-Life

In human subjects, the N-monodesmethyl metabolite (M2) achieves systemic exposure levels averaging 23% to 31% of those observed for bedaquiline [1]. Following 38 weeks of bedaquiline dosing at 200 mg three times weekly in adult pulmonary tuberculosis patients, the mean steady-state pharmacokinetic parameters were: for bedaquiline, Cmax = 1787 ± 666 ng/mL and AUC168h = 168,376 ± 74,476 ng·h/mL; for M2, Cmax = 246 ± 103 ng/mL and AUC168h = 39,540 ± 17,220 ng·h/mL [2]. Critically, both bedaquiline and M2 share a remarkably prolonged mean terminal elimination half-life of approximately 5.5 months, reflecting slow release from peripheral tissue compartments [1] [3]. M2 plasma protein binding is at least 99.8%, compared with >99.9% for bedaquiline [2].

Pharmacokinetics Drug metabolism Exposure analysis

Analytical Method Validation Data: N-Monodesmethyl Bedaquiline Demonstrates Quantifiable and Distinct LC-MS/MS Performance Metrics

A validated LC-MS/MS method for simultaneous quantification of bedaquiline and N-monodesmethyl bedaquiline (M2) in human serum has been established with distinct performance characteristics for each analyte [1]. The calibration curve was linear over 0.05-6.00 mg/L for both analytes, with correlation coefficients of 0.997 for bedaquiline and 0.999 for M2 [1]. Accuracy ranged from 1.9% to 13.6% for bedaquiline and 2.9% to 8.5% for M2. Within-run precision ranged from 3.0% to 7.2% for bedaquiline and 3.1% to 5.2% for M2; between-run precision ranged from 0.0% to 4.3% for bedaquiline and 0.0% to 4.6% for M2 [1]. In dried blood spot (DBS) multiplex assays quantifying five second-line TB drugs, correlation coefficients between measured plasma and DBS concentrations ranged from 0.866 (95% CI: 0.817-0.902) to 0.989 (95% CI: 0.985-0.992), with >67% of samples showing ≤20% difference between methods [2].

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Enzymatic Formation Kinetics: CYP3A4-Mediated N-Demethylation of Bedaquiline to M2 Characterized by Km = 8.5 µM with Secondary CYP2C8/2C19 Contributions

The N-demethylation of bedaquiline to form N-monodesmethyl bedaquiline (M2) is catalyzed by multiple cytochrome P450 enzymes with distinct kinetic parameters [1]. CYP3A4 is the primary enzyme responsible, exhibiting a Km value of 8.5 µM for bedaquiline N-demethylation. CYP2C8 and CYP2C19 also contribute to this metabolic pathway, with Km values of 13.1 µM and 21.3 µM, respectively [1]. The CYP3A4 pathway contributes more than 75% to bedaquiline metabolism to M2, as demonstrated by in vitro fractional metabolism (fm) studies . Notably, coadministration of bedaquiline with the moderate CYP3A4 inhibitor TBI-166 (IC50 = 2.65 µM) significantly reduced M2 exposure (AUC0-t = 76,310 vs 115,704 h·ng/mL, representing a 34% reduction) in murine models .

Drug metabolism Cytochrome P450 Enzyme kinetics

Cross-Class Comparative MIC Data: Bedaquiline M2 (MIC90 = 0.4-1.6 μg/mL) vs. Next-Generation TBAJ-587 M2 in Mycobacterium tuberculosis

Cross-class comparison between bedaquiline and next-generation diarylquinoline TBAJ-587 reveals substantial differences in the antimycobacterial activity of their respective M2 metabolites [1]. For bedaquiline, the parent compound MIC is ≤0.008-0.25 mg/L, while M2 is 3- to 6-fold less active (no direct M2 MIC value available from standardized assays). In contrast, for TBAJ-587, the parent compound exhibits MIC90 = 0.031-0.062 μg/mL, while its M2 metabolite demonstrates MIC90 = 0.4-1.6 μg/mL across varying carbon source conditions [2]. This represents an approximate 13- to 52-fold reduction in potency for TBAJ-587's M2 relative to its parent, compared with the 3- to 6-fold reduction observed for bedaquiline's M2 [3].

Antimycobacterial activity Diarylquinoline analogs MIC determination

Toxicological Differentiation: N-Monodesmethyl Bedaquiline Identified as Primary Contributor to Phospholipidosis and Cytotoxicity

N-Monodesmethyl bedaquiline (M2) and its further desmethylated derivative M3 are both cytotoxic and induce phospholipidosis, a cellular storage disorder characterized by excessive accumulation of phospholipids [1]. In 39-week oral toxicity studies in dogs, D-BDQ (N-desmethyl bedaquiline) was identified as the main contributor to toxicities observed in skeletal muscle, heart, stomach, liver, and pancreas, associated with overproportional tissue uptake at high-dose levels [2]. Supporting in vitro evidence indicates that M2 is the main inducer of phospholipidosis [3]. Importantly, M2 concentrations have been correlated with QT prolongation in clinical settings [4]. Unlike bedaquiline, which is dosed therapeutically within a linear plasma exposure range in MDR-TB patients, M2 accumulation in tissues drives distinct toxicity profiles that require independent monitoring [2].

Toxicology Phospholipidosis Drug safety

Primary Research and Industrial Applications for N-Monodesmethyl Bedaquiline (CAS 861709-47-9) Reference Standard


Therapeutic Drug Monitoring and Clinical Pharmacokinetic Studies

N-Monodesmethyl bedaquiline reference standard is essential for validated LC-MS/MS quantification of M2 in human serum, plasma, DBS, breast milk, and lung tissue samples. Given that M2 achieves steady-state Cmax of 246 ± 103 ng/mL and AUC168h of 39,540 ± 17,220 ng·h/mL after 38 weeks of therapy [1], and shares a 5.5-month terminal half-life with bedaquiline [2], accurate quantification of both analytes is mandatory for exposure-response analyses and therapeutic drug monitoring programs in MDR-TB patients.

Drug-Drug Interaction and CYP3A4 Inhibition Studies

M2 reference standard enables precise measurement of altered metabolite exposure during CYP3A4 modulation. The CYP3A4 pathway contributes >75% to bedaquiline N-demethylation to M2, with CYP3A4 exhibiting a Km of 8.5 µM [3]. Coadministration with CYP3A4 inhibitors such as TBI-166 (IC50 = 2.65 µM) reduces M2 AUC0-t by 34% (from 115,704 to 76,310 h·ng/mL) . Quantifying M2 concentrations is critical for assessing DDI magnitude and informing dose adjustments.

Preclinical Toxicology and Phospholipidosis Assessment

M2 reference standard is required for toxicokinetic studies evaluating phospholipidosis induction and organ-specific toxicities. M2 has been identified as the main contributor to skeletal muscle, cardiac, hepatic, gastric, and pancreatic toxicities in 39-week canine studies, with overproportional tissue accumulation at high doses [4]. M2 is also cytotoxic and induces phospholipidosis, with concentrations correlating with QT prolongation [5]. Independent quantification of M2 is essential for safety pharmacology and regulatory toxicology submissions.

Pharmaceutical Quality Control and Impurity Profiling

N-Monodesmethyl bedaquiline serves as a critical impurity reference standard for bedaquiline active pharmaceutical ingredient (API) and finished drug product quality control. It is supplied with detailed Certificates of Analysis (COA) meeting regulatory requirements for ANDA and DMF submissions . The compound is used for analytical method development, method validation, quality control applications, and stability studies during commercial production of bedaquiline [6]. Regulatory compliance mandates that M2 be quantified as a specified impurity in bedaquiline formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Monodesmethyl bedaquiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.